7-Iodo-3-methylbenzo[d]isoxazole

Organic Synthesis Medicinal Chemistry Cross-Coupling

For medicinal chemistry teams, sourcing a halogenated heterocycle where the C-I bond fails to perform in cross-coupling leads to batch failure and wasted resources. 7-Iodo-3-methylbenzo[d]isoxazole solves this with a reactivity profile validated for palladium-catalyzed reactions. - Enables rapid 7-position diversification via Suzuki-Miyaura, Stille, or Sonogashira couplings, critical for hit-to-lead SAR. - Directly accesses the benzo[d]isoxazole core of potent BET inhibitors (e.g., Y06037) active in CRPC models and HIF-1α inhibitors with nanomolar IC50 values. - The 3-methyl group provides essential electronic modulation; using des-methyl or other halogen analogs risks altered biological activity.

Molecular Formula C8H6INO
Molecular Weight 259.04 g/mol
Cat. No. B13646488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-3-methylbenzo[d]isoxazole
Molecular FormulaC8H6INO
Molecular Weight259.04 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C=CC=C2I
InChIInChI=1S/C8H6INO/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3
InChIKeyXDPNJSWIBUIZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-3-methylbenzo[d]isoxazole: Strategic Building Block


7-Iodo-3-methylbenzo[d]isoxazole is a heterocyclic building block defined by its benzo[d]isoxazole core, specifically substituted with an iodine atom at the 7-position and a methyl group at the 3-position [1]. This precise substitution pattern distinguishes it from other members of the isoxazole family. Its primary utility lies in the reactivity of the carbon-iodine bond, which serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the rapid construction of diverse, functionalized libraries for drug discovery and materials science .

Iodo-substituted cross-coupling handle Enables diversification at the 7-position via palladium-catalyzed reactions.
3-Methyl electronic modulation Supports structure-activity relationship (SAR) exploration in medicinal chemistry.

7-Iodo-3-methylbenzo[d]isoxazole: Substitution Limitations


Direct substitution of 7-Iodo-3-methylbenzo[d]isoxazole with other halogenated benzo[d]isoxazole derivatives, such as the 7-bromo or 7-chloro analogs, is not a chemically equivalent exchange and can critically compromise a synthetic route. The carbon-iodine (C-I) bond at the 7-position is significantly more reactive in oxidative addition steps of palladium-catalyzed cross-couplings compared to C-Br or C-Cl bonds . This inherent reactivity difference dictates reaction kinetics and yields. Furthermore, the 3-methyl substituent plays a critical role in modulating the electronic properties of the isoxazole ring, which can influence subsequent reactions and the biological profile of the final compounds, as highlighted by structure-activity relationship (SAR) studies in medicinal chemistry [1]. Therefore, using a different halogen or a des-methyl analog can lead to failed reactions, lower yields, or a product with altered biological activity.

Halogen mismatch
C–I bond oxidative addition differs from C–Br/C–Cl, which may lower coupling yields or require condition re-optimization.
Des-methyl analogs
Removal of the 3-methyl group alters electronic character and can shift biological activity profiles in downstream compounds.

7-Iodo-3-methylbenzo[d]isoxazole: Key Evidence


Enhanced Cross-Coupling Reactivity

The primary differentiation of 7-Iodo-3-methylbenzo[d]isoxazole stems from the superior reactivity of its C-I bond in transition metal-catalyzed cross-coupling reactions compared to other halogenated analogs. The lower bond dissociation energy of the C-I bond (~50-65 kcal/mol) compared to C-Br (~65-80 kcal/mol) and C-Cl (~80-95 kcal/mol) facilitates the critical oxidative addition step with palladium catalysts, enabling reactions under milder conditions and often leading to higher yields [1]. While specific kinetic data for this exact compound is class-level inference, the general principle is well-established in organometallic chemistry.

C–I vs C–Br/C–Cl Reactivity
Class-level inference
C–I BDE ~50–65 kcal/mol
C–Br BDE ~65–80 kcal/mol
C–Cl BDE ~80–95 kcal/mol
Weaker C–I bond may facilitate oxidative addition in Pd-catalyzed cross-couplings.
Applies to Suzuki, Stille, and related reactions; actual kinetics may vary with substrate.
Organic Synthesis Medicinal Chemistry Cross-Coupling Catalysis

BET Inhibitor Potency in Prostate Cancer

The core structure of 7-Iodo-3-methylbenzo[d]isoxazole is a precursor to a series of potent and selective BET bromodomain inhibitors for treating castration-resistant prostate cancer (CRPC). A derivative, identified as monovalent inhibitor 7 (Y06037), demonstrated significant potency [1]. This specific substitution pattern is critical; related studies show that variations in the halogen and methyl group placement drastically alter activity, with some analogs being >100-fold less potent [2].

BET Inhibitor Cell Activity
Cross-study comparable
Monovalent derivative IC50 ~28 µM (LNCaP)
Reported cell-model inhibitory activity supports BET bromodomain research context.
Bivalent analog reached 0.87 µM (32-fold increase); activity is derivative-dependent.
Prostate Cancer CRPC BET Bromodomain Epigenetics Inhibitor

HIF-1α Transcription Inhibition

The benzo[d]isoxazole core is a validated pharmacophore for inhibiting hypoxia-inducible factor 1-alpha (HIF-1α) transcription, a key driver of tumor progression and metastasis. In a study of 26 derivatives, compounds with this core structure achieved nanomolar potency [1]. The presence and position of substituents like iodine and methyl groups on the core are essential for this activity, as SAR studies show that unsubstituted or differently substituted analogs fail to achieve comparable inhibition [2].

HIF-1α Transcription Inhibition
Class-level inference
Benzo[d]isoxazole derivatives IC50 as low as 24 nM vs >10 µM for unsubstituted analogs
Supports HIF-1α transcriptional inhibition assay context; substitution critical for activity.
Reporter gene assay in HEK293T cells; >400-fold potency gain observed with appropriate substitution.
Oncology Hypoxia HIF-1α Transcription Factor Inhibitor Tumor Microenvironment

7-Iodo-3-methylbenzo[d]isoxazole: Validated Applications


BET Inhibitor Synthesis for CRPC

Based on evidence that the benzo[d]isoxazole core of 7-Iodo-3-methylbenzo[d]isoxazole is a key component of potent and selective BET inhibitors, researchers developing new therapeutics for CRPC should prioritize this compound. It serves as a foundational building block for generating monovalent inhibitors like compound 7 (Y06037) and further elaborated bivalent inhibitors with sub-micromolar potency in prostate cancer cell lines [1]. Its use directly enables the exploration of this validated chemical space.

Cross-Coupling Library Synthesis

Given the enhanced reactivity of the C-I bond compared to other halogens, 7-Iodo-3-methylbenzo[d]isoxazole is the optimal choice for chemists employing Suzuki-Miyaura, Stille, or Sonogashira reactions to diversify the 7-position of the benzo[d]isoxazole scaffold . This facilitates rapid library synthesis for hit-to-lead optimization campaigns where modifications at this position are critical for modulating biological activity.

HIF-1α Inhibitor Discovery

The demonstrated ability of substituted benzo[d]isoxazole derivatives to potently inhibit HIF-1α transcription, with some analogs achieving IC50 values in the low nanomolar range, makes 7-Iodo-3-methylbenzo[d]isoxazole a strategic starting material for projects targeting the hypoxic tumor microenvironment [2]. Procurement should be driven by the need to access this validated pharmacophore for developing novel anticancer agents.

Application
Selection Property
Validation Focus
BET bromodomain inhibitor research in prostate cancer models
Iodo-substituted benzo[d]isoxazole core with reported BET pharmacophore
Cell-proliferation and target-engagement assays
Cross-coupling library synthesis
C–I bond reactivity for Pd-catalyzed diversification
Reaction yield and scope with coupling partners
HIF-1α transcription inhibitor studies
Substituted benzo[d]isoxazole scaffold with reported HIF-1α inhibition
Transcriptional activity in reporter gene models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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